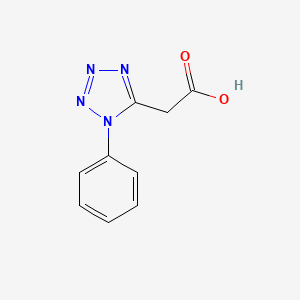(1-phenyl-1H-tetraazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC10297018
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8N4O2 |
|---|---|
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 2-(1-phenyltetrazol-5-yl)acetic acid |
| Standard InChI | InChI=1S/C9H8N4O2/c14-9(15)6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) |
| Standard InChI Key | PKOFGTGTFQXDFL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)CC(=O)O |
Introduction
Chemical Identity and Structural Features
(1-Phenyl-1H-tetrazol-5-yl)acetic acid (IUPAC name: 2-(1-phenyl-1H-tetrazol-5-yl)acetic acid) consists of a tetrazole ring substituted with a phenyl group at the 1-position and an acetic acid moiety at the 5-position. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers significant dipole moment and metabolic stability, making it a pharmacophore of interest in medicinal chemistry . The acetic acid group enhances water solubility and provides a handle for further derivatization.
Molecular and Structural Data
-
Molecular Formula:
-
Molecular Weight: 204.19 g/mol
-
Key Functional Groups:
-
Tetrazole ring () with phenyl substitution.
-
Acetic acid () linked to the tetrazole’s 5-position.
-
While direct experimental data for this compound are sparse, the structurally related (1-phenyl-1H-tetrazol-5-yl)thioacetic acid (CAS 46505-33-3) offers comparable insights . This thio-derivative shares the tetrazole-phenyl core but replaces the oxygen in the acetic acid with sulfur. Its properties include:
| Property | Value (Thio Derivative) | Predicted Value (Acetic Acid Derivative) |
|---|---|---|
| Melting Point | 97–98 °C | ~100–110 °C |
| Boiling Point | 484.9 °C (predicted) | ~300–350 °C (decomposes) |
| Density | 1.52 g/cm³ | 1.45–1.55 g/cm³ |
| pKa | 2.96 | ~2.5–3.5 (carboxylic acid) |
The acetic acid variant is expected to exhibit higher water solubility due to the polar carboxylic acid group, contrasting with the thio derivative’s lower solubility .
Synthetic Methodologies
Tetrazole Ring Formation
The synthesis of tetrazole derivatives often involves [2+3] cycloaddition reactions between nitriles and azides. A patent by EP0012230A1 details an optimized route using trimethylsilyl azide (), which avoids explosive intermediates like hydrazoic acid ():
For (1-phenyl-1H-tetrazol-5-yl)acetic acid, the synthesis likely proceeds via:
-
Glycine Derivative Preparation: Reacting glycine ethyl ester hydrochloride with trimethyl orthoformate to form an imino ether intermediate.
-
Cycloaddition: Treating the intermediate with trimethylsilyl azide in acetic acid to yield the tetrazole-acetic acid ester.
-
Saponification: Hydrolyzing the ester to the free carboxylic acid using aqueous base .
This method achieves yields >90% and avoids hazardous intermediates, making it scalable for industrial applications .
Alternative Routes
A study on tetrazole-piperidine hybrids describes nucleophilic substitution at chloroacetylated tetrazoles. Adapting this approach, 2-chloro-1-(1-phenyl-1H-tetrazol-5-yl)ethanone could react with water or hydroxide ions to form the acetic acid derivative, though this route remains speculative without experimental validation.
Physicochemical and Spectroscopic Characterization
Spectral Data
While experimental spectra for (1-phenyl-1H-tetrazol-5-yl)acetic acid are unavailable, analogous compounds provide reference points:
-
IR Spectroscopy: Expected peaks include at ~2500–3300 cm⁻¹ (carboxylic acid), at ~1700 cm⁻¹, and tetrazole ring vibrations at ~1450–1550 cm⁻¹ .
-
NMR Spectroscopy:
Thermal Stability
Differential scanning calorimetry (DSC) of the thio derivative shows a melting point of 97–98 °C . The acetic acid analog likely exhibits similar thermal behavior, with decomposition above 300 °C due to the labile tetrazole ring.
Biological and Industrial Applications
Antimicrobial Activity
Tetrazole derivatives demonstrate broad-spectrum antimicrobial properties. In a study of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones , compounds with electron-withdrawing substituents showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The carboxylic acid group in (1-phenyl-1H-tetrazol-5-yl)acetic acid may enhance bioavailability and target binding through hydrogen bonding.
Material Science
Tetrazole-acetic acid could serve as a ligand in coordination polymers. The carboxylate group facilitates metal binding, while the tetrazole ring contributes to thermal stability, as seen in Zn(II) and Cu(II) complexes of related tetrazoles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume